molecular formula C12H21ClN2 B1471555 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride CAS No. 1864059-04-0

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Cat. No. B1471555
CAS RN: 1864059-04-0
M. Wt: 228.76 g/mol
InChI Key: KPTNXKQWPPHOJW-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, also known as ‘EPPP’, is a compound that belongs to the class of psychoactive drugs. It has gained immense significance in scientific studies due to its potential applications in various fields of research and industry. It is used in the intra-molecular nucleophilic cyclization of 4- (3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido- [2,3-b]azepine .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research involving 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride has contributed to the synthesis and characterization of complex compounds. For example, nickel(II) complexes with terdentate or symmetrical tetradentate Schiff bases were synthesized using ligands derived from 1,3-diaminopentane and carbonyl compounds, demonstrating the influence of counter anions on the hydrolysis of the imine bond in Schiff base complexes (Chattopadhyay et al., 2009). This research is significant for understanding the chemical properties and reactivity of nickel complexes, which have applications in catalysis, material science, and potentially in medicinal chemistry.

Argentophilic Interactions and Ligand Behavior

Studies on argentophilic interactions in AgI complexes of derivatives related to this compound, such as 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione, have provided insights into the behavior of ligands in metal complexes. The formation of cationic silver complexes and the analysis of their structural properties through X-ray diffraction studies have highlighted the role of argentophilic interactions in the aggregation of complex cations (van Terwingen & Englert, 2019). Understanding these interactions is crucial for the development of new materials and the study of metal-ligand chemistry.

Spectroscopic Identification and Derivatization

The identification and derivatization of cathinones, including compounds structurally similar to this compound, have been explored through spectroscopic studies. This research is vital for forensic science and pharmacology, as it aids in the identification of substances and the understanding of their chemical transformations (Nycz et al., 2016).

Synthesis of Unsymmetrical Schiff Bases

The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, related to this compound, have been studied. This research contributes to the field of organic chemistry by providing insights into the formation of Schiff bases and their potential applications in the synthesis of more complex organic molecules (Opozda et al., 2006).

Catalytic Enantioselective Reduction

The catalytic enantioselective reduction of benzyl oximes, involving derivatives of this compound, has been documented. This process is crucial for the synthesis of chiral amines, which have wide-ranging applications in the development of pharmaceuticals and asymmetric catalysts (Huang et al., 2010).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For example, 1- (4-Pyridyl)ethylamine, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

3-ethyl-1-pyridin-4-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11;/h5-8,10,12H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTNXKQWPPHOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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